2-Cyclohexyloxycarbonylbenzoate
Description
2-Cyclohexyloxycarbonylbenzoate, also known as 2-((cyclohexyloxy)carbonyl)benzoic acid (CAS: 7517-36-4), is a benzoic acid derivative featuring a cyclohexyloxycarbonyl substituent at the second position of the aromatic ring. Its molecular formula is C₁₄H₁₆O₄, with a molecular weight of 248.27 g/mol . The compound is stored under dry conditions at 2–8°C to ensure stability. Key hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating precautions such as avoiding dust inhalation and using protective equipment . While its boiling point and solubility data remain undocumented, its structural analogs and applications in laboratory research (e.g., as a synthetic intermediate or analytical reagent) highlight its relevance in chemical studies .
Properties
Molecular Formula |
C14H15O4- |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-cyclohexyloxycarbonylbenzoate |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1 |
InChI Key |
PMDKYLLIOLFQPO-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyloxycarbonylbenzoate typically involves the esterification of benzoic acid with cyclohexanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclohexyloxycarbonylbenzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyloxycarbonylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and cyclohexanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by catalysts such as palladium or platinum.
Major Products Formed
Hydrolysis: Benzoic acid and cyclohexanol.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexyloxycarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Cyclohexyloxycarbonylbenzoate involves its interaction with esterases, which catalyze the hydrolysis of the ester linkage. This results in the release of benzoic acid and cyclohexanol. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond is cleaved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 2-cyclohexyloxycarbonylbenzoate and its structural analogs:
Key Observations:
Cyclohexyl vs. Cyclopentyl Substituents: The cyclopentyl-containing compound (CAS: 793721-89-8) exhibits a higher molecular weight (336.34 g/mol) due to additional functional groups (e.g., methoxy, carbamoyl) . Its low aqueous solubility (4.1 µg/mL) contrasts with the unknown solubility of the target compound, suggesting that bulkier substituents may reduce hydrophilicity.
Benzyloxycarbonyl vs. However, the lack of solubility data limits direct comparisons .
Hydroxyethylmethylcarbamoyl Group : The compound with a hydroxyethylmethylcarbamoyl substituent (CAS: 918306-39-5) demonstrates how nitrogen-containing groups alter molecular architecture, though insufficient data precludes further analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
